molecular formula C11H13ClN2O B2376286 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266686-55-8

3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2376286
CAS No.: 1266686-55-8
M. Wt: 224.69
InChI Key: AXZZEDZBJPNGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride typically involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reduction. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It has been investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: The compound shows promise as a therapeutic agent due to its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with cellular receptors can trigger signaling cascades that affect cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indole derivative with a similar aminoethyl side chain.

    Serotonin: A neurotransmitter with a similar structure and biological activity.

    Melatonin: A hormone with structural similarities and involvement in physiological processes.

Uniqueness

3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride is unique due to its quinoline core structure, which imparts distinct chemical and biological properties compared to indole derivatives like tryptamine, serotonin, and melatonin. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-(2-aminoethyl)-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c12-6-5-9-7-8-3-1-2-4-10(8)13-11(9)14;/h1-4,7H,5-6,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZZEDZBJPNGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.